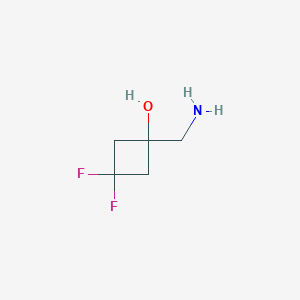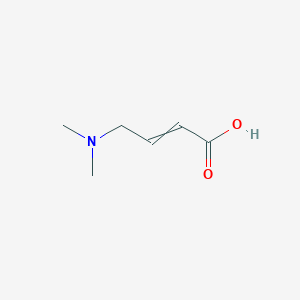![molecular formula C15H23N5 B11734993 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734993.png)
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its dual pyrazole moieties, offers potential for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound has shown potential as a pharmacophore for the development of new drugs. Its pyrazole moieties are known for their biological activity, including anti-inflammatory, antimalarial, and antileishmanial properties .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The dual pyrazole structure offers opportunities for the development of drugs targeting specific enzymes and receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrazole rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazole: A simpler pyrazole derivative with a single pyrazole ring.
1,3-dimethyl-1H-pyrazole: A pyrazole derivative with two methyl groups on the pyrazole ring.
Cyclopentyl pyrazole: A pyrazole derivative with a cyclopentyl group attached to the pyrazole ring.
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, which offers enhanced reactivity and potential for diverse applications. The combination of cyclopentyl and dimethyl groups further enhances its chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H23N5 |
|---|---|
Molekulargewicht |
273.38 g/mol |
IUPAC-Name |
1-(1-cyclopentylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H23N5/c1-12-14(11-19(2)18-12)9-16-7-13-8-17-20(10-13)15-5-3-4-6-15/h8,10-11,15-16H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
SQRSZYYXVNYTRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2)C3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734928.png)
![(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate](/img/structure/B11734938.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734950.png)
![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734951.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11734957.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734958.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734971.png)
![3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734976.png)
![butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734984.png)
![4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734991.png)

